2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole
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Overview
Description
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole, can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This reaction is typically carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be optimized using flow chemistry techniques. This method allows for the continuous production of oxazoles with high efficiency and purity. The use of stable reagents like Deoxo-Fluor® and manganese dioxide in packed reactors ensures a safe and scalable process .
Chemical Reactions Analysis
Types of Reactions
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Cycloaddition: The presence of reactive sites on the oxazole ring allows for cycloaddition reactions, forming larger heterocyclic structures.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Various electrophiles and nucleophiles can be used under mild conditions.
Cycloaddition: Catalysts like palladium and copper salts are commonly employed.
Major Products
The major products formed from these reactions include substituted oxazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-b]oxazole: Another heterocyclic compound with similar biological activities.
Benzoxazole: Known for its antibacterial and antifungal properties.
Thiazole: Widely used in medicinal chemistry for its diverse pharmacological activities.
Uniqueness
2-((Allyloxy)methyl)-7a-methyltetrahydro-2H-oxazolo[2,3-b]oxazole stands out due to its unique structural features, which allow for specific interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
46244-63-7 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
7a-methyl-6-(prop-2-enoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C10H17NO3/c1-3-5-12-8-9-7-11-4-6-13-10(11,2)14-9/h3,9H,1,4-8H2,2H3 |
InChI Key |
XDDFHYGCEREWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC12N(CCO1)CC(O2)COCC=C |
Origin of Product |
United States |
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